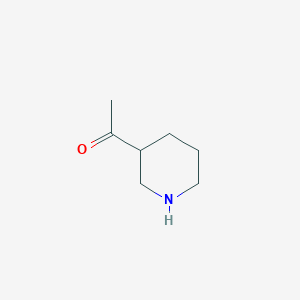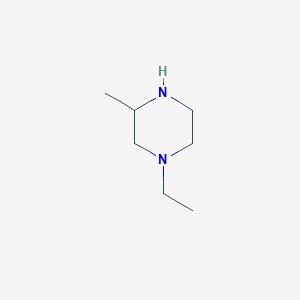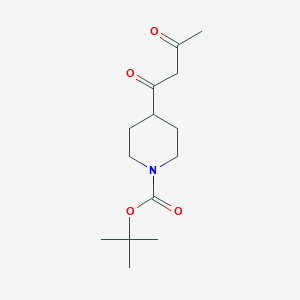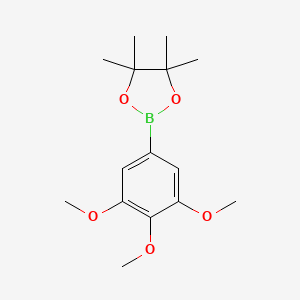
1-(2-氟苯基)丙烷-1-胺
描述
1-(2-Fluorophenyl)propan-1-amine is a chemical compound belonging to the class of substituted amphetamines It is characterized by the presence of a fluorine atom attached to the phenyl ring, which significantly influences its chemical and physical properties
科学研究应用
1-(2-Fluorophenyl)propan-1-amine has several scientific research applications:
作用机制
Target of Action
The primary target of 1-(2-Fluorophenyl)propan-1-amine is the dopamine transporter . This transporter plays a crucial role in the regulation of dopamine levels in the brain, which is involved in reward, motivation, and motor control .
Mode of Action
1-(2-Fluorophenyl)propan-1-amine acts as a monoamine releaser . It has a higher selectivity for dopamine and norepinephrine over serotonin . This means that it promotes the release of these neurotransmitters into the synaptic cleft, enhancing their effects .
Biochemical Pathways
The compound affects the dopaminergic and noradrenergic pathways . By increasing the levels of dopamine and norepinephrine, it can enhance the activity of these pathways, leading to increased alertness, attention, and energy .
Pharmacokinetics
It is known to have a high gi absorption and is bbb permeant . This suggests that it can be readily absorbed from the gastrointestinal tract and can cross the blood-brain barrier to exert its effects in the brain .
Result of Action
The molecular and cellular effects of 1-(2-Fluorophenyl)propan-1-amine’s action are primarily due to the increased levels of dopamine and norepinephrine in the brain. This can lead to enhanced alertness, attention, and energy . .
生化分析
Biochemical Properties
1-(2-Fluorophenyl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of monoamines. 1-(2-Fluorophenyl)propan-1-amine acts as a substrate for MAO, leading to the production of metabolites that can influence neurotransmitter levels in the brain. Additionally, it interacts with the serotonin transporter (SERT) and the dopamine transporter (DAT), affecting the reuptake of these neurotransmitters and thereby modulating their levels in the synaptic cleft .
Cellular Effects
1-(2-Fluorophenyl)propan-1-amine has been shown to exert various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to increase the release of dopamine and serotonin in neuronal cells, which can lead to enhanced neurotransmission and altered mood states . Furthermore, it affects the expression of genes involved in neurotransmitter synthesis and degradation, thereby impacting overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-(2-Fluorophenyl)propan-1-amine involves several key processes. At the molecular level, it binds to the serotonin and dopamine transporters, inhibiting their function and leading to increased levels of these neurotransmitters in the synaptic cleft . This inhibition is achieved through competitive binding, where 1-(2-Fluorophenyl)propan-1-amine competes with endogenous neurotransmitters for transporter binding sites. Additionally, it may also inhibit the activity of monoamine oxidase, further contributing to elevated neurotransmitter levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Fluorophenyl)propan-1-amine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it may undergo degradation when exposed to extreme temperatures or prolonged storage . Long-term studies have shown that continuous exposure to 1-(2-Fluorophenyl)propan-1-amine can lead to adaptive changes in cellular function, such as altered receptor sensitivity and neurotransmitter release patterns . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s effects.
Dosage Effects in Animal Models
The effects of 1-(2-Fluorophenyl)propan-1-amine vary with different dosages in animal models. At low doses, the compound has been shown to enhance locomotor activity and increase alertness in rodents . At higher doses, it can induce hyperactivity, stereotypic behaviors, and even neurotoxicity . Threshold effects have been observed, where a certain dosage is required to elicit significant behavioral changes. Additionally, high doses of 1-(2-Fluorophenyl)propan-1-amine can lead to adverse effects such as increased blood pressure and heart rate .
Metabolic Pathways
1-(2-Fluorophenyl)propan-1-amine is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver . During phase I metabolism, the compound is oxidized by cytochrome P450 enzymes to form hydroxylated metabolites . These metabolites can then undergo phase II reactions, such as glucuronidation or sulfation, to form more water-soluble conjugates that are excreted from the body . The involvement of specific enzymes and cofactors in these metabolic pathways highlights the complexity of the compound’s metabolism.
Transport and Distribution
The transport and distribution of 1-(2-Fluorophenyl)propan-1-amine within cells and tissues are mediated by various transporters and binding proteins . The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it can be transported by the serotonin and dopamine transporters, leading to its accumulation in specific neuronal populations . The distribution of 1-(2-Fluorophenyl)propan-1-amine is influenced by its lipophilicity, which facilitates its passage through cell membranes .
Subcellular Localization
The subcellular localization of 1-(2-Fluorophenyl)propan-1-amine is critical for its activity and function. The compound is primarily localized in the cytoplasm and synaptic vesicles of neuronal cells . It may also be found in other cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can influence various biochemical processes . The targeting of 1-(2-Fluorophenyl)propan-1-amine to specific subcellular compartments is mediated by post-translational modifications and targeting signals that direct its localization .
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)propan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a haloalkane with ammonia or an amine. For instance, 2-fluorobenzyl chloride can be reacted with ammonia under controlled conditions to yield 1-(2-Fluorophenyl)propan-1-amine . Another method involves the reduction of a corresponding nitro compound or the reductive amination of a ketone precursor .
Industrial Production Methods: Industrial production of 1-(2-Fluorophenyl)propan-1-amine typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired product quality .
化学反应分析
Types of Reactions: 1-(2-Fluorophenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can participate in substitution reactions, where the fluorine atom or the amine group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce secondary or tertiary amines .
相似化合物的比较
2-Fluoroamphetamine: Similar in structure but differs in the position of the fluorine atom on the phenyl ring.
4-Fluoroamphetamine: Another positional isomer with the fluorine atom at the para position.
3-Fluoroamphetamine: Fluorine atom located at the meta position, exhibiting different pharmacological properties.
Uniqueness: 1-(2-Fluorophenyl)propan-1-amine is unique due to its specific fluorine substitution pattern, which influences its chemical reactivity and biological activity. The position of the fluorine atom can affect the compound’s ability to cross the blood-brain barrier and its interaction with various molecular targets .
属性
IUPAC Name |
1-(2-fluorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTLDYYIWIOAAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593785 | |
| Record name | 1-(2-Fluorophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473249-01-3 | |
| Record name | 1-(2-Fluorophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine](/img/structure/B1343077.png)
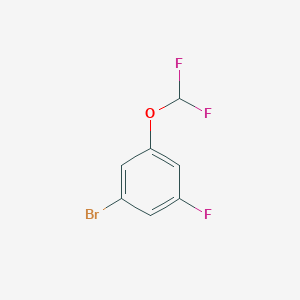
![tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1343081.png)



